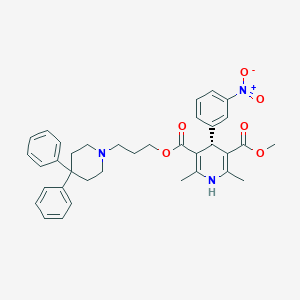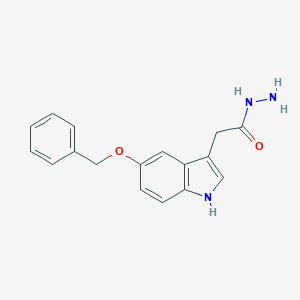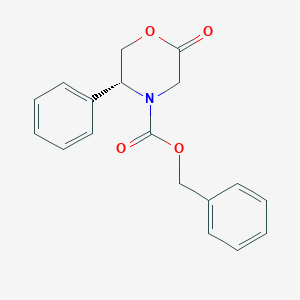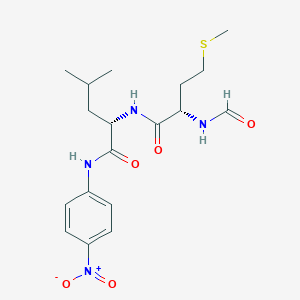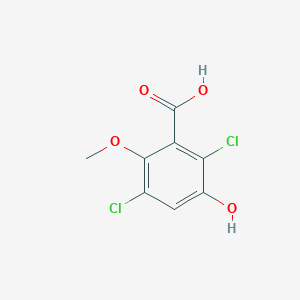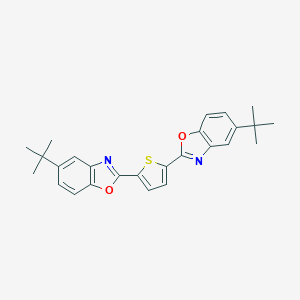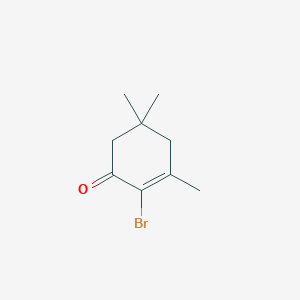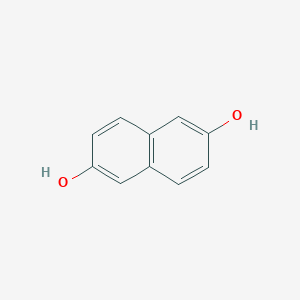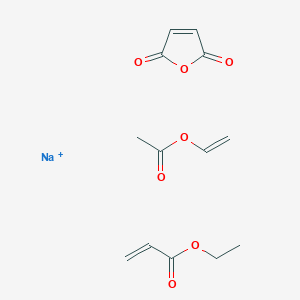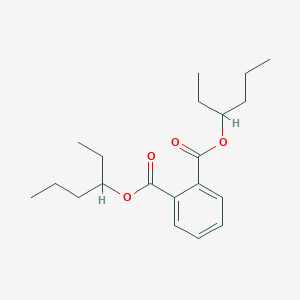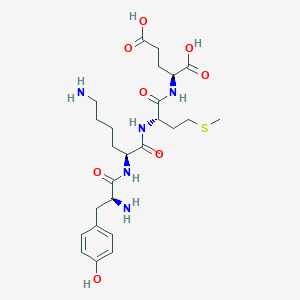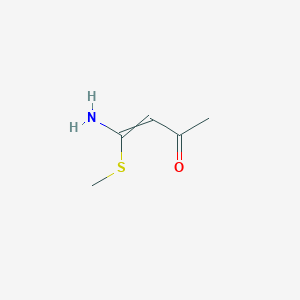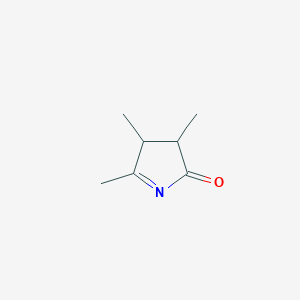
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one, also known as TMDP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TMDP is a versatile organic compound that has been synthesized using various methods.
Applications De Recherche Scientifique
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. It has also been used as a building block in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is not fully understood. However, studies have shown that 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has also been found to reduce the levels of prostaglandin E2 (PGE2), a lipid mediator that plays a key role in the inflammatory response. In addition, 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is also a versatile building block that can be used in the synthesis of various bioactive compounds. However, 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, the mechanism of action of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one. One direction is the development of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one-based therapeutics for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one derivatives with improved bioactivity and selectivity. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one can also be used as a building block in the synthesis of novel materials with unique properties. Finally, the mechanism of action of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one can be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been synthesized using various methods and has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one, including the development of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one-based therapeutics and the synthesis of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one derivatives with improved bioactivity and selectivity.
Méthodes De Synthèse
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one can be synthesized using various methods, including the reaction of 2-methyl-3-butyn-2-ol with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2-methyl-3-butyn-2-ol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. Both methods yield 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one in good yields.
Propriétés
Numéro CAS |
111862-11-4 |
|---|---|
Nom du produit |
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
3,4,5-trimethyl-3,4-dihydropyrrol-2-one |
InChI |
InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,1-3H3 |
Clé InChI |
LFPKRQPACWFFHS-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)N=C1C)C |
SMILES canonique |
CC1C(C(=O)N=C1C)C |
Synonymes |
2H-Pyrrol-2-one,3,4-dihydro-3,4,5-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



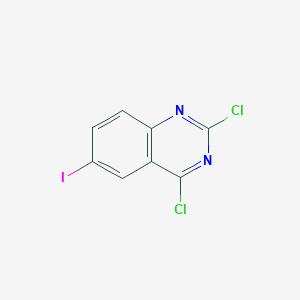
![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
